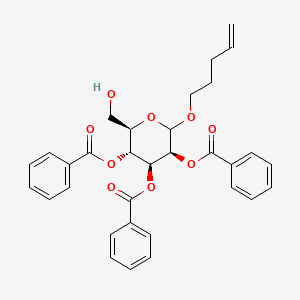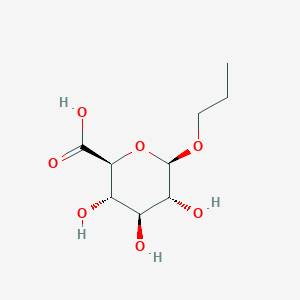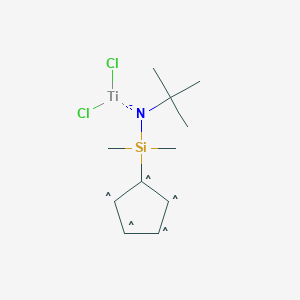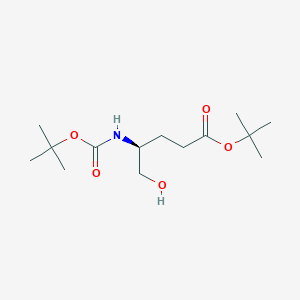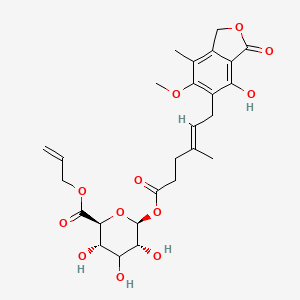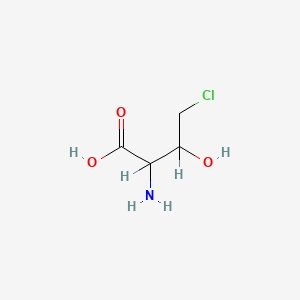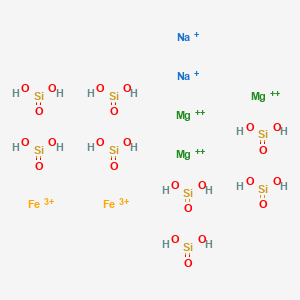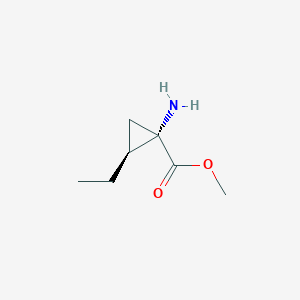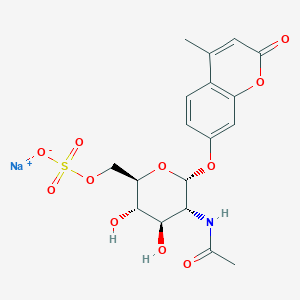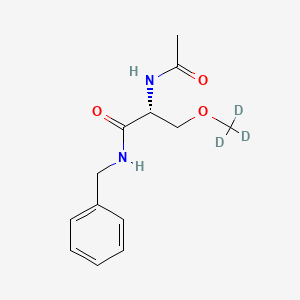
Lacosamide-d3
Overview
Description
Lacosamide-d3 is a deuterated form of lacosamide, an antiepileptic drug used primarily for the treatment of partial-onset seizures. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug. Lacosamide itself is known for its ability to selectively enhance slow inactivation of voltage-gated sodium channels, thereby stabilizing hyperexcitable neuronal membranes and reducing seizure activity .
Mechanism of Action
Target of Action
Lacosamide-d3, an antiepileptic drug, primarily targets voltage-gated sodium channels in the nervous system . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental to the transmission of signals in the nervous system .
Mode of Action
Unlike traditional sodium channel blockers that affect fast inactivation, this compound selectively enhances the slow inactivation of sodium channels . This interaction is stereoselective, meaning it depends on the spatial arrangement of the drug’s atoms . By enhancing slow inactivation, this compound stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels. By enhancing slow inactivation, this compound reduces the availability of these channels for activation, thereby decreasing the likelihood of pathologically rapid firing of neurons . This action helps to prevent the abnormal neuronal activity that characterizes conditions such as epilepsy .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The drug is moderately metabolized in the liver, primarily by demethylation, to O-desmethyl lacosamide (30%) and other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged this compound in urine . The plasma elimination half-life is approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The action of this compound results in the stabilization of hyperexcitable neuronal membranes and the inhibition of repetitive neuronal firing . This leads to a reduction in the frequency of seizures in conditions such as epilepsy . The drug’s pharmacodynamic effect is closely correlated with its plasma concentration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its metabolism may be affected by the presence of other drugs that induce or inhibit the enzymes involved in its biotransformation . Furthermore, its action may be influenced by physiological factors such as renal or hepatic function, which can affect its elimination .
Biochemical Analysis
Biochemical Properties
Lacosamide-d3, like its parent compound Lacosamide, selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake .
Cellular Effects
This compound, as an antiepileptic drug, works by blocking slowly inactivating components of voltage-gated sodium currents . This action stabilizes hyperexcitable neuronal membranes, inhibits neuronal firing, and reduces long-term channel availability . In addition, it has been reported that this compound can cause adverse effects such as neutropenia and cardiac events .
Molecular Mechanism
The molecular mechanism of this compound involves selectively enhancing sodium channel slow inactivation . This unique mechanism of action differentiates it from traditional sodium channel blockers that affect fast inactivation . This selective enhancement results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability .
Temporal Effects in Laboratory Settings
Long-term safety and tolerability of this compound have been studied in laboratory settings . It has been found to be generally well-tolerated up to 600 mg/day, with no new safety signals identified .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, studies on Lacosamide have shown its effectiveness in animal models of neuropathic pain
Metabolic Pathways
This compound is metabolized by CYP3A4, CYP2C9, and CYP2C19 to form O-desmethyl lacosamide, which is a major, pharmacologically inactive metabolite in humans . There is no enantiomeric interconversion of this compound .
Transport and Distribution
This compound is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lacosamide-d3 involves the incorporation of deuterium atoms into the lacosamide molecule. One common method is to start with a deuterated precursor and follow the same synthetic route as for lacosamide. The process typically involves the following steps:
Formation of the amide bond: This involves reacting a deuterated benzylamine with a deuterated acetic acid derivative under conditions that promote amide bond formation.
Methoxylation: Introduction of the methoxy group at the appropriate position on the molecule.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms at the desired positions .
Chemical Reactions Analysis
Types of Reactions
Lacosamide-d3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, methanol, water.
Major Products Formed
The major products formed from these reactions include deuterated metabolites and derivatives of this compound, which are useful for studying the drug’s metabolic pathways and pharmacokinetics .
Scientific Research Applications
Lacosamide-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the drug’s stability and degradation products.
Biology: Helps in understanding the metabolic pathways and interactions of lacosamide in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of lacosamide.
Industry: Employed in the development of new antiepileptic drugs and formulations .
Comparison with Similar Compounds
Similar Compounds
Levetiracetam: Another antiepileptic drug used for partial-onset seizures.
Brivaracetam: A newer antiepileptic drug with a similar mechanism of action.
Carbamazepine: A traditional antiepileptic drug that also targets sodium channels but with a different mechanism.
Uniqueness of Lacosamide-d3
This compound is unique due to its selective enhancement of slow inactivation of sodium channels, which distinguishes it from other antiepileptic drugs that typically affect fast inactivation. This selective action results in fewer side effects and better tolerability in patients .
Properties
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-(trideuteriomethoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-IBIJPGRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC[C@H](C(=O)NCC1=CC=CC=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tetrasodium;8-hydroxy-7-[[4-[2-[4-[(8-hydroxy-5-sulfonatoquinolin-7-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]quinoline-5-sulfonate](/img/structure/B1147518.png)
